molecular formula C21H36O3 B117133 3-Methyl-5-pentyl-2-furanundecanoic acid CAS No. 57818-37-8

3-Methyl-5-pentyl-2-furanundecanoic acid

Cat. No. B117133
CAS RN: 57818-37-8
M. Wt: 336.5 g/mol
InChI Key: QDTBMEGPXZUECM-UHFFFAOYSA-N
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Description

3-Methyl-5-pentyl-2-furanundecanoic acid is a furan fatty acid (F-acid). F-acids are heterocyclic fatty acids containing a central furan moiety with a carboxylalkyl chain (mostly 7, 9, 11, or 13 carbons) in the 2-position and an alkyl chain (mostly 3 or 5 carbons) in the 5-position . They are generated in large amounts in algae and fish, but they are also produced by plants and microorganisms .


Molecular Structure Analysis

The molecular formula of this compound is C21H36O3 . The structure includes a central furan moiety with a carboxylalkyl chain in the 2-position and an alkyl chain in the 5-position .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 336.51 . It is supplied as a neat solid and should be stored in a freezer .

Scientific Research Applications

Volatile Compounds and Oxidation Studies

Volatile Compounds as Indicators of Linoleic Acid Oxidation The study by Cossignani et al. (2014) explored volatiles produced during the heating of conjugated and unconjugated linoleic acid. Among various volatile compounds like aldehydes, furan fatty acids (FA), and methyl esters, it was found that certain compounds like heptanal, trans-2-octenal, and 2-hexyl-furan could be characteristic compounds produced during CLA-rich sample oxidation. This research could be relevant for understanding the behavior of 3-Methyl-5-pentyl-2-furanundecanoic acid under similar conditions, considering its structural similarity to the furan fatty acids mentioned in the study. Read more.

Chemical Synthesis and Catalysis

Isomerization Catalyzed by Silver Nitrate on Silica Gel Marshall and Sehon (2003) presented a study on the isomerization of β-alkynyl allylic alcohols to furans catalyzed by silver nitrate on silica gel, specifically mentioning 2-pentyl-3-methyl-5-heptylfuran. This research could provide insights into potential synthetic pathways and catalysis methods relevant to the synthesis or modification of this compound. Read more.

Biomass Conversion and Biofuel Production

Synthesis of Biomass-Derived Chemicals The synthesis of 2,5-hexanedione from biomass-derived dimethyl furane, as described by Yueqin et al. (2016), showcases the potential of biomass as a resource for producing valuable chemicals. This research might offer a perspective on the utilization of biomass for synthesizing or deriving compounds structurally related to this compound. Read more.

Conversion of Bio-oil Compounds over Catalysts Bertero et al. (2013) studied the reactivity and product distribution in the conversion of compounds representing bio-oils over an equilibrium FCC catalyst. Understanding the conversion processes and product yields of various bio-oil compounds can be relevant for the transformation or application of this compound in similar contexts. Read more.

Safety and Hazards

The safety and hazards associated with 3-Methyl-5-pentyl-2-furanundecanoic acid are not explicitly mentioned in the search results. For detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

11-(3-methyl-5-pentylfuran-2-yl)undecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36O3/c1-3-4-11-14-19-17-18(2)20(24-19)15-12-9-7-5-6-8-10-13-16-21(22)23/h17H,3-16H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDTBMEGPXZUECM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=C(O1)CCCCCCCCCCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30453626
Record name 2-Furanundecanoic acid, 3-methyl-5-pentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30453626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57818-37-8
Record name 12,15-Epoxy-13-methyleicosa-12,14-dienoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57818-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Furanundecanoic acid, 3-methyl-5-pentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30453626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methyl-5-pentyl-2-furanundecanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031005
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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